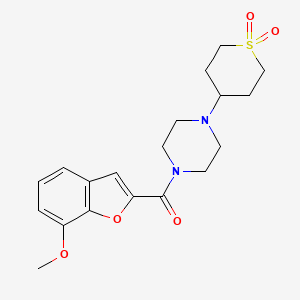
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Benzofuran derivatives
Benzofuran is a heterocyclic compound that is found in numerous natural products and drugs . It has been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, the 7-methoxybenzofuran-2-carbonyl part of the molecule might contribute to these types of activities.
Biologische Aktivität
The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound by examining its structure, pharmacological properties, and relevant research findings.
Structural Overview
The molecular formula of the compound is C18H23N3O3S with a molecular weight of 389.47 g/mol. The structure features a piperazine ring linked to a dioxidotetrahydrothiopyran moiety and a methanone group, indicating potential interactions with various biological targets.
Antimicrobial Properties
Research has shown that compounds similar to the one often exhibit significant antimicrobial activity. For instance, tetrahydrothiopyran derivatives have been noted for their effectiveness against various pathogens. A study indicated that related compounds demonstrated enhanced activity against respiratory tract infection pathogens such as Haemophilus influenzae and Moraxella catarrhalis .
The mode of action is primarily hypothesized to involve interaction with bacterial ribosomes or inhibition of cell wall synthesis, common pathways for many piperazine derivatives. The presence of the methanone group may enhance binding affinity to biological targets, potentially increasing the efficacy of the compound.
Research Findings
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperazine | Piperazine ring | CNS activity, anxiolytic |
| 2-Methylpyrrole | Pyrrole ring | Antimicrobial properties |
| Tetrahydrothiopyran | Thiopyran ring | Antibacterial effects |
These findings suggest that the unique combination of functional groups in This compound may confer synergistic effects not typically seen in simpler analogs.
Synthesis and Optimization
The synthesis of this compound involves several steps that require optimization for yield and purity. The synthetic pathway typically includes:
- Formation of the piperazine ring.
- Introduction of the thiopyran moiety.
- Functionalization with the methanone group.
Each step must be carefully controlled to ensure high-quality product formation.
Potential Applications
Given its structural features and predicted biological activities, this compound could be explored for applications in:
- Antimicrobial therapy : Due to its potential effectiveness against resistant strains.
- CNS disorders : Leveraging its piperazine component for possible anxiolytic effects.
Eigenschaften
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-4-2-3-14-13-17(26-18(14)16)19(22)21-9-7-20(8-10-21)15-5-11-27(23,24)12-6-15/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUJVXREQSYCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














